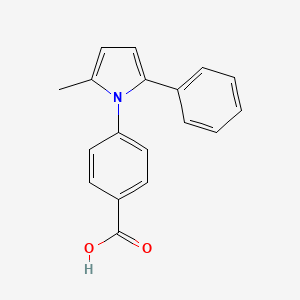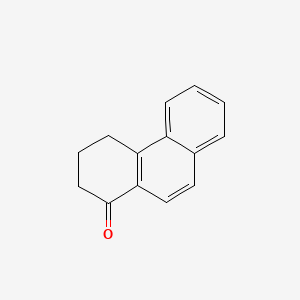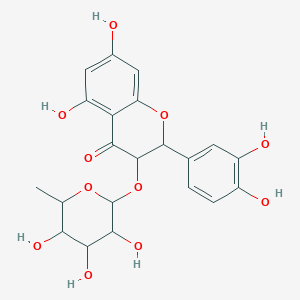
Dehydropirlindole
概要
説明
Dehydropirlindole is a derivative of pirlindole, a reversible inhibitor of monoamine oxidase A It is known for its neuroprotective properties, particularly in protecting neuronal cells against oxidative stress-induced cell death
準備方法
Synthetic Routes and Reaction Conditions: Dehydropirlindole is synthesized through a series of chemical reactions starting from pirlindole. The synthesis involves the intramolecular alkylation of the indole nitrogen, followed by the reduction of the imine with sodium borohydride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows standard organic synthesis protocols involving controlled reaction conditions and purification steps to ensure the desired product’s purity and yield.
化学反応の分析
Types of Reactions: Dehydropirlindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as the reduction of imines, are crucial in its synthesis.
Substitution: Substitution reactions can modify its chemical structure to produce analogs with potentially different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iron ions.
Reduction: Sodium borohydride is frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties.
科学的研究の応用
Dehydropirlindole has several scientific research applications, including:
Pharmacological Studies: It is used in studies to understand the mechanisms of monoamine oxidase inhibition and its effects on neuronal health.
Drug Development: Its neuroprotective properties make it a valuable compound in developing new therapeutic agents for neurodegenerative disorders.
作用機序
Dehydropirlindole exerts its effects primarily through the inhibition of monoamine oxidase A, reducing the production of hydrogen peroxide and other reactive oxygen species. This inhibition helps protect neuronal cells from oxidative stress. Additionally, it may act as a free radical scavenger, further contributing to its neuroprotective effects .
類似化合物との比較
Pirlindole: The parent compound, also a monoamine oxidase A inhibitor.
Brofaromine: Another reversible inhibitor of monoamine oxidase A.
Moclobemide: A well-known reversible inhibitor of monoamine oxidase A.
Uniqueness: Dehydropirlindole is unique due to its dual mechanism of action, involving both monoamine oxidase A inhibition and free radical scavenging. This dual action enhances its neuroprotective properties compared to other similar compounds .
特性
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZIBDUSIKQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903498 | |
| Record name | NoName_4174 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75804-32-9 | |
| Record name | 3,3a-Dehydropyrazidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075804329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyran-2-one,3-(hydroxymethyl)-4-methoxy-6-[(1R,2S,4aR,8aR)-1,2,4a,5,6,7,8,8a-octahydro-2-methyl-1-naphthalenyl]-](/img/structure/B1212681.png)


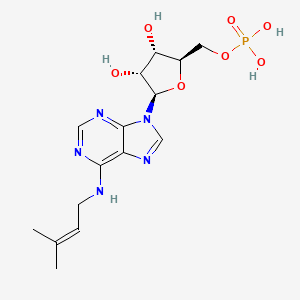


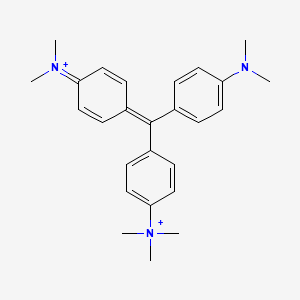
![2,2-dimethyl-N-[[2-(4-methyl-1-piperidinyl)anilino]-sulfanylidenemethyl]propanamide](/img/structure/B1212695.png)
